1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-18-10-5-8-13-22(18)30-15-9-14-27-21-12-7-6-11-20(21)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h5-8,10-13,19H,9,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWMHHZFNIGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a benzimidazole moiety and a pyrrolidinone ring, suggests various interactions with biological targets.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately . The structural complexity allows for multiple functional interactions, making it a candidate for diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O2 |
| Molecular Weight | 425.54 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 8.00 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable carboxylic acid.
- Introduction of the Pyrrolidinone Ring : Cyclization using an amino acid derivative.
- Attachment of the Tert-Butyl Group : Utilizing tert-butyl halides in the presence of a base.
- Coupling with Hydroxypropyl Group : Reaction with hydroxypropyl halide.
Anticancer Activity
Research indicates that compounds with benzimidazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against bacterial strains such as Streptococcus faecalis and Staphylococcus aureus. Notably, certain derivatives demonstrated minimal inhibitory concentration (MIC) values as low as 4 μg/mL, suggesting strong antibacterial properties .
Antifungal Activity
In antifungal studies, compounds related to this structure exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 64 to 512 μg/mL . The introduction of alkyl substituents has been shown to enhance antifungal potency significantly.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The benzimidazole moiety is known to induce apoptosis by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .
Case Studies
Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives:
- A study demonstrated that modifications on the phenyl ring significantly impacted antiproliferative activity against cancer cells, correlating lipophilicity with enhanced membrane permeability and biological efficacy .
- Another research highlighted the importance of structural diversity in enhancing both antifungal and antibacterial activities, emphasizing the role of substituents in optimizing therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyrrolidinone ring, benzimidazole linkage, and aryloxy chains. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on structural similarity.
Physical and Electronic Properties
- Solubility : Aryloxy chains (e.g., o-tolyloxy vs. p-tolyloxy) may reduce aqueous solubility due to increased aromatic surface area, as observed in p-tolyloxy derivatives .
- Steric Effects : Ortho-substitution on the aryloxy group (target compound) introduces steric hindrance, which could limit rotational freedom and impact receptor binding compared to meta- or para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
